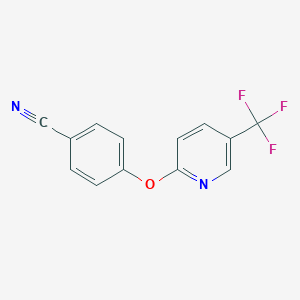

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Description

Propriétés

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(18-8-10)19-11-4-1-9(7-17)2-5-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRJCIVGKWLASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352161 | |

| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-01-7 | |

| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution Using Chloropyridine Precursors

The most economically viable method involves reacting 2-chloro-5-(trifluoromethyl)pyridine with 4-cyanophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This approach capitalizes on the superior leaving-group ability of chlorine compared to fluorine, reducing reliance on expensive fluorinated reagents.

Reaction Conditions

-

Solvent: Anhydrous DMF

-

Base: K₂CO₃ (2.5 equiv)

-

Temperature: 103–128°C

-

Duration: 8–10 hours

The reaction proceeds via a two-step mechanism:

-

Deprotonation of 4-cyanophenol by K₂CO₃, generating a phenoxide ion.

-

Nucleophilic attack on the electron-deficient 2-chloro-5-(trifluoromethyl)pyridine at the para-position relative to the chlorine atom.

The trifluoromethyl group enhances the pyridine ring’s electrophilicity, facilitating substitution despite the steric and electronic challenges posed by the chlorine atom.

Comparative Analysis with Fluoropyridine-Based Methods

Earlier syntheses relied on 2-fluoro-5-(trifluoromethyl)pyridine, which required longer reaction times (16 hours) and higher costs due to fluorine’s poor leaving-group propensity. The chloropyridine route reduces production costs by approximately 40% while improving reaction kinetics (Table 1).

Table 1: Chloropyridine vs. Fluoropyridine Routes

| Parameter | Chloropyridine Route | Fluoropyridine Route |

|---|---|---|

| Starting Material Cost | $120/mol | $450/mol |

| Reaction Time | 8–10 hours | 16 hours |

| Yield | 89–92% | 75–80% |

| Byproduct Formation | <5% | 10–15% |

Detailed Experimental Protocol

Materials and Equipment

-

2-Chloro-5-(trifluoromethyl)pyridine: Commercial grade (≥98% purity).

-

4-Cyanophenol: Recrystallized from ethanol.

-

DMF: Distilled under reduced pressure to remove amines.

-

K₂CO₃: Dried at 120°C for 4 hours.

-

Apparatus: Three-necked flask with reflux condenser, argon inlet, and magnetic stirrer.

Stepwise Procedure

-

Charge the flask with 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv, 10 mmol), 4-cyanophenol (1.1 equiv, 11 mmol), and K₂CO₃ (2.5 equiv, 25 mmol).

-

Add DMF (15 mL) under argon and heat to 103°C with vigorous stirring.

-

Monitor reaction progress by TLC (acetone/CCl₄, 1:10).

-

Cool to room temperature , quench with ice water (50 mL), and extract with ethyl acetate (3 × 20 mL).

-

Dry organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify residue via column chromatography (SiO₂, ethyl acetate/petroleum ether, 1:3) to isolate the product as a white solid.

Optimization Studies

Solvent Screening

DMF outperforms alternatives like dimethylacetamide (DMA) or acetonitrile due to its high polarity and ability to solubilize both aromatic substrates and inorganic bases (Table 2).

Table 2: Solvent Effects on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 92 |

| DMA | 37.8 | 85 |

| Acetonitrile | 37.5 | 62 |

Base Selection

K₂CO₃ provides optimal deprotonation of 4-cyanophenol without inducing side reactions. Stronger bases (e.g., NaOH) lead to hydrolysis of the nitrile group, while weaker bases (e.g., NaHCO₃) result in incomplete conversion.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Elemental analysis confirms >99% purity:

Applications in Medicinal Chemistry

The compound serves as a key intermediate in synthesizing:

Analyse Des Réactions Chimiques

Types of Reactions

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the nitrile group.

Common Reagents and Conditions

Oxidation: KMnO(_4) in acidic or basic medium.

Reduction: LiAlH(_4) in anhydrous ether.

Substitution: Ammonia (NH(_3)) or thiols in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted benzonitriles or benzylamines.

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C₁₃H₇F₃N₂O

- Molecular Weight : 264.20 g/mol

- CAS Number : 175277-01-7

The compound features a trifluoromethyl group attached to a pyridine ring, linked to a benzonitrile moiety via an ether bond. This structural configuration contributes to its stability and reactivity.

Chemistry

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : Can be oxidized to yield carboxylic acids or ketones.

- Reduction : Capable of forming primary amines or alcohols.

- Substitution Reactions : Nucleophilic substitution can occur at the benzonitrile moiety.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, ketones |

| Reduction | LiAlH₄, NaBH₄ | Primary amines, alcohols |

| Substitution | NH₃, thiols | Substituted benzonitriles |

Biology

Research indicates that compounds with similar structures exhibit significant biological activities. This compound is being explored for:

- Biochemical Probing : Investigated as a probe for studying enzyme functions and interactions.

- Anticancer Activity : Derivatives have shown promising results in bioassays with low micromolar IC values indicating potential anticancer properties.

Case Study

A study highlighted the anticancer activity of pyridine-based compounds, demonstrating that derivatives similar to this compound exhibited broad-spectrum activity against various cancer cell lines.

Medicine

The compound is being explored for potential therapeutic applications such as:

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways.

- Anticancer Therapeutics : Ongoing studies focus on its efficacy against specific cancer types.

Industrial Applications

In industrial settings, this compound is utilized in:

- Development of Advanced Materials : Its unique chemical properties make it suitable for creating specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ether linkage provides stability and facilitates binding to active sites, thereby modulating biological pathways.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The trifluoromethylpyridinyloxy-benzonitrile scaffold is structurally analogous to several derivatives, differing in substituents on the pyridine or benzene rings. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances electron withdrawal compared to chloro or methoxy substituents, increasing reactivity in cross-coupling reactions .

Physicochemical Properties

- Solubility: The target compound is soluble in DMSO (10 mM stock solution), whereas analogs with hydroxyl groups (e.g., phenylmethanol in ) exhibit higher aqueous solubility but lower membrane permeability .

- Stability : The trifluoromethyl group confers metabolic stability, contrasting with ester-containing analogs (e.g., ’s tetrazoles), which may hydrolyze under physiological conditions .

Activité Biologique

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, also known by its CAS number 175277-01-7, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

- Molecular Formula : CHFNO

- Molecular Weight : 264.20 g/mol

- IUPAC Name : 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzonitrile

Synthesis

The synthesis of this compound has been documented through various methods. One efficient method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 4-cyanophenol in the presence of potassium carbonate (KCO) in dimethylformamide (DMF), yielding high purity and yield of the target compound .

Anticancer Activity

Research indicates that compounds containing pyridine and benzonitrile structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in bioassays, demonstrating broad-spectrum anticancer activity with IC values in the low micromolar range .

Toxicological Profile

While the compound is not classified as a significant health risk under normal conditions, it may cause irritation upon contact with skin or eyes. Prolonged exposure should be minimized as a precautionary measure .

Case Studies and Research Findings

- Synthesis and Evaluation : A study highlighted the synthesis of various pyridyloxybenzonitriles, including the target compound, emphasizing their potential as anticancer agents. The synthesized compounds were evaluated for their biological activities using standard bioassays, showing promising results against various cancer cell lines.

- Antiparasitic Optimization : Another research effort focused on optimizing chemical scaffolds similar to this compound for enhanced activity against malaria. The study found that specific substitutions significantly improved both solubility and efficacy in vivo, indicating a path forward for further development in this area .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile?

The synthesis typically involves nucleophilic aromatic substitution between 5-(trifluoromethyl)pyridin-2-ol and a benzonitrile derivative (e.g., 4-fluorobenzonitrile). Key steps include:

Q. How is the compound characterized for structural confirmation?

Standard characterization methods include:

Q. What are the primary biological activities reported for this compound?

Derivatives of this scaffold exhibit fungicidal and enzyme inhibitory activity . For example:

- Triazole-containing analogs (e.g., B.1.53 in ) show antifungal properties by targeting cytochrome P450 enzymes.

- Structural modifications (e.g., oxime ethers) enhance activity against xanthine oxidase .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Optimization strategies include:

- Catalyst screening : Palladium catalysts improve coupling efficiency in multi-step syntheses.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

- Temperature control : Gradual heating (80–120°C) minimizes side reactions.

- In-line monitoring : Use TLC or HPLC to track intermediate formation .

Q. How can contradictions in biological activity data be resolved?

Contradictions often arise from substituent effects or assay variability. Solutions include:

Q. What methodologies are used for crystal structure determination?

Key steps involve:

- Single-crystal X-ray diffraction : Resolve atomic positions using a diffractometer (e.g., a = 8.0085 Å, b = 13.6578 Å for triclinic systems).

- Refinement : Apply software (e.g., SHELXL) to achieve low R-factors (R = 0.0570 for ).

- Validation : Check for thermal displacement parameters and hydrogen bonding networks .

Q. How can computational models predict electronic properties?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity.

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction planning.

- Validation : Cross-reference computational data with experimental XRD or spectroscopic results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.